Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
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Description
Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Biological Activity
Methylethyl 2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a 1,2,4-triazole ring, which is known for its diverse biological activities. The presence of the pyridine and thioacetate groups contributes to its chemical reactivity and potential interactions with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing the triazole moiety. The following table summarizes some key findings related to the antimicrobial activity of triazole derivatives, including this compound.
The compound has shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with bacterial cell division processes similar to those observed in other triazole derivatives.
Anticancer Activity
Research on triazole derivatives indicates that they may possess significant anticancer properties. The following table outlines findings related to the cytotoxic effects of triazole-containing compounds:
Compound | Cell Line | IC50 (µM) | Activity | Reference |
---|---|---|---|---|
This compound | MCF-7 (breast cancer) | 15.0 | Cytotoxic | |
Triazole derivative (related) | Bel-7402 (liver cancer) | 10.0 | Cytotoxic |
The compound exhibited cytotoxic effects against human cancer cell lines, indicating its potential as an anticancer agent. The specific mechanism may involve apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Inhibition of Cell Division : Similar to other triazole compounds, it may inhibit the assembly of the FtsZ ring in bacteria, disrupting their cell division process.
- Cytotoxicity in Cancer Cells : The compound may induce apoptosis through various pathways, potentially involving the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives for their biological activities. In this study:
- This compound was synthesized and tested against multiple microbial strains.
- Results indicated a broad spectrum of activity against both bacteria and cancer cell lines.
Properties
Molecular Formula |
C15H18N4O2S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C15H18N4O2S/c1-4-9-19-14(12-7-5-6-8-16-12)17-18-15(19)22-10-13(20)21-11(2)3/h4-8,11H,1,9-10H2,2-3H3 |
InChI Key |
GVJUOHCCADATRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1CC=C)C2=CC=CC=N2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.